- Indole derivatives as TrkA receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 942271-61-6 (4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester)

942271-61-6 structure
상품 이름:4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester
CAS 번호:942271-61-6
MF:C16H23N3O4
메가와트:321.371524095535
MDL:MFCD12198406
CID:2130055
PubChem ID:45791321
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester 화학적 및 물리적 성질
이름 및 식별자
-
- 4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester
- tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate
- 4-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid tert-butyl ester
- AKOS025146886
- MFCD12198406
- DTXSID90672538
- SY060688
- AC7376
- AC-31288
- AS-84048
- CS-0130569
- tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate
- PNTUIHOIJCQTSU-UHFFFAOYSA-N
- tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate
- SCHEMBL591950
- 942271-61-6
-
- MDL: MFCD12198406
- 인치: 1S/C16H23N3O4/c1-16(2,3)23-15(20)13-6-5-12(11-14(13)19(21)22)18-9-7-17(4)8-10-18/h5-6,11H,7-10H2,1-4H3
- InChIKey: PNTUIHOIJCQTSU-UHFFFAOYSA-N
- 미소: O=C(C1C([N+](=O)[O-])=CC(N2CCN(C)CC2)=CC=1)OC(C)(C)C
계산된 속성
- 정밀분자량: 321.16885622g/mol
- 동위원소 질량: 321.16885622g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 6
- 중원자 수량: 23
- 회전 가능한 화학 키 수량: 4
- 복잡도: 436
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 78.6Ų
- 소수점 매개변수 계산 참조값(XlogP): 2.5
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D783111-500mg |
tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate |
942271-61-6 | 95% | 500mg |
$860 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201209-100mg |
tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate |
942271-61-6 | 97% | 100mg |
¥46.00 | 2024-04-24 | |
Key Organics Ltd | AS-84048-100MG |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | >97% | 100mg |
£229.00 | 2023-09-07 | |
Key Organics Ltd | AS-84048-5G |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | >97% | 5g |
£1358.00 | 2023-09-07 | |
Key Organics Ltd | AS-84048-0.25g |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | >97% | 0.25g |
£347.00 | 2023-09-07 | |
Aaron | AR01DFEI-250mg |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | 97% | 250mg |
$6.00 | 2025-02-11 | |
A2B Chem LLC | AX05006-250mg |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | 97% | 250mg |
$17.00 | 2024-07-18 | |
abcr | AB286819-1g |
tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate; . |
942271-61-6 | 1g |
€73.80 | 2025-02-15 | ||
A2B Chem LLC | AX05006-5g |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | 97% | 5g |
$53.00 | 2024-07-18 | |
A2B Chem LLC | AX05006-10g |
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |
942271-61-6 | 97% | 10g |
$87.00 | 2024-07-18 |
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester 합성 방법
합성 방법 1
반응 조건
1.1 overnight, rt
참조
합성 방법 2
반응 조건
1.1 6 h, rt
1.2 Solvents: Water ; 20 h
1.2 Solvents: Water ; 20 h
참조
- Preparation of substituted indazole derivatives for use as kinase inhibitors, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Solvents: Dimethylformamide ; 6 h, rt
1.2 Reagents: Water ; 2 h, cooled
1.2 Reagents: Water ; 2 h, cooled
참조
- Optimization of synthetic process of antitumor drug entrectinibHuaxue Shiji, 2020, 42(9), 1102-1107,
합성 방법 4
반응 조건
1.1 5 h
1.2 Solvents: Water ; 24 h
1.2 Solvents: Water ; 24 h
참조
- Preparation of azaindazole derivatives and analogs for use in the treatment of pain, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 5 h, rt
1.2 Reagents: Water ; 24 h, rt
1.2 Reagents: Water ; 24 h, rt
참조
- Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 6 h, rt
참조
- Indazole derivatives as kinase inhibitors for the treatment of cancer and their preparation, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 6 h, rt
참조
- Substituted pyrazolo[4,3-c]pyridine derivatives as tyrosine kinase inhibitors, particularly IGF-1R inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 5 h, rt
1.2 Solvents: Water ; 18 h, rt
1.2 Solvents: Water ; 18 h, rt
참조
- Preparation of heterocyclic derivatives modulating activity of certain protein kinases, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 5 h, rt
1.2 Reagents: Water ; 24 h, rt
1.2 Reagents: Water ; 24 h, rt
참조
- Preparation of azaindazole derivatives and analogs for use in the treatment of cancer overexpressing Trk, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 6 h, rt
참조
- Preparation of substituted indazole derivatives active as kinase inhibitors for treating cancer, cell proliferative disorders, and other diseases, World Intellectual Property Organization, , ,
합성 방법 11
반응 조건
1.1 6 h, rt
참조
- Preparation of pyrrolo[3,4-c]pyrazole derivatives as IGF-1R inhibitors, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 overnight, rt
참조
- Indazole compounds for inhibiting kinase activity, their composition and application in field of medical technology, China, , ,
합성 방법 13
반응 조건
참조
- Preparation of bifunctionalized heterocyclic compounds as neurotrophic tyrosine receptor kinase (NTRK) degrading compounds, World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
1.1 Solvents: Acetonitrile ; rt → 85 °C; 6 h, 85 °C
1.2 Reagents: Pyridine , Phosphorus oxychloride Solvents: Dichloromethane ; 12 h, rt; 12 h, rt
1.2 Reagents: Pyridine , Phosphorus oxychloride Solvents: Dichloromethane ; 12 h, rt; 12 h, rt
참조
- Green preparation and application of entrectinib intermediate, China, , ,
합성 방법 15
반응 조건
참조
- Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases, France, , ,
합성 방법 16
반응 조건
1.1 6 h, rt
참조
- Substituted pyrrolopyrazole derivatives as tyrosine kinase inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Raw materials
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Preparation Products
4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester 관련 문헌
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
942271-61-6 (4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester) 관련 제품
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 945895-72-7(2-chloro-N-(3-methoxyphenyl)methylpyrimidin-4-amine)
- 2580243-45-2(methyl 8-azabicyclo3.2.1oct-2-ene-3-carboxylate)
- 2228742-69-4(methyl 2-hydroxy-2-(4-methyloxan-4-yl)acetate)
- 852627-74-8(1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole)
- 2228082-73-1(2-amino-3-(4-cyanothiophen-2-yl)-3-hydroxypropanoic acid)
- 2034209-23-7(N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide)
- 1892728-23-2(4-(1-benzyl-1H-pyrazol-4-yl)methylpiperidine)
- 2172047-65-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid)
- 450343-91-6(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-iodobenzamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:942271-61-6)4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester

순결:99%
재다:1g
가격 ($):716.0